

Kinetic analysis of caspase activity using Rh110-2(Asp) substrate.

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Compound of Interest

Compound Name: Rh110-2(Asp) Caspase
Substrate

CAS No.: 220846-63-9

Cat. No.: B1148120

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Application Note: Kinetic Analysis of Caspase Activity Using Rh110-2(Asp) Substrate

Abstract This technical guide details the kinetic profiling of caspase activity utilizing the fluorogenic substrate Rhodamine 110 bis-(L-aspartic acid amide), commonly denoted as (Asp)₂-Rh110 or Rh110-2(Asp). Unlike conventional coumarin-based substrates (e.g., AMC/AFC), Rh110 derivatives offer superior quantum yield, photostability, and a redshifted emission spectrum (Green,

nm) that minimizes interference from cellular autofluorescence and library compounds. This protocol focuses on the mechanistic nuances of the bis-substituted cleavage event, critical buffer formulations, and kinetic data analysis required for high-fidelity drug screening and enzymatic characterization.

Introduction & Mechanistic Principles

1.1 The Substrate: (Asp)₂-Rh110 Caspases (Cysteine-Aspartic proteases) are defined by their stringent specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. While tetrapeptide substrates (e.g., DEVD-Rh110) are often used to differentiate caspase isoforms,

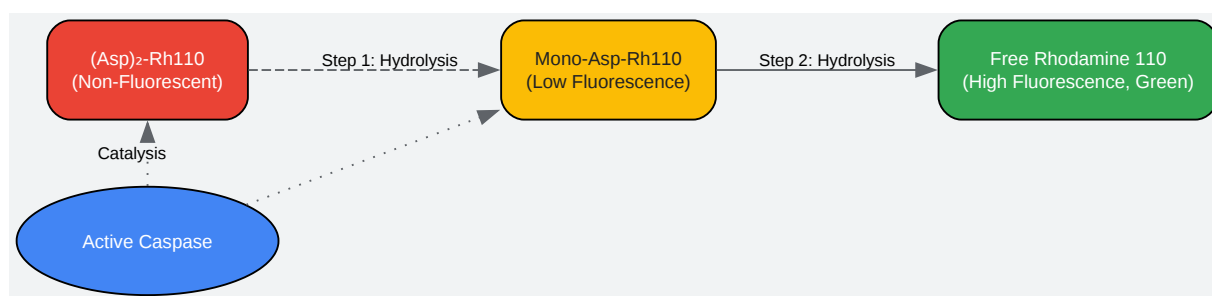
the Rh110-2(Asp) substrate—containing two aspartic acid moieties directly linked to the Rhodamine 110 core—serves as a highly sensitive, cell-permeable probe for general caspase activation (pan-caspase activity) and specific apoptotic flux when used in defined lysates.

1.2 The Two-Step Cleavage Mechanism A critical, often overlooked feature of Rh110 substrates is their bis-substitution. The intact molecule is non-fluorescent (lactonized). Fluorescence release requires a sequential two-step hydrolysis:

- **First Cleavage:** Caspase cleaves one Asp residue, generating a mono-amide intermediate (Mono-Asp-Rh110). This intermediate exhibits significantly lower fluorescence quantum yield than the free dye.
- **Second Cleavage:** Removal of the second Asp residue releases free Rhodamine 110, which is intensely fluorescent.

Implication for Kinetic Analysis: The reaction kinetics are not strictly Michaelis-Menten first-order initially; they may exhibit a lag phase or sigmoidal character depending on the ratio of to

. However, under steady-state conditions with excess substrate, the rate of fluorescence increase is proportional to enzyme activity.



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Figure 1: Sequential hydrolysis mechanism of Bis-Asp-Rh110. Full fluorescence requires two cleavage events.

Experimental Design & Buffer Chemistry

2.1 Buffer Optimization Caspases are thiol-dependent proteases. The assay buffer must maintain the active site cysteine in a reduced state.

- Reducing Agents: Dithiothreitol (DTT) is preferred over -mercaptoethanol for stability.
- Chaotropes: CHAPS (0.1%) is critical to prevent enzyme aggregation and stabilize the catalytic tetramer.
- pH: Optimal activity is pH 7.2–7.5.

2.2 Substrate Handling

- Solubility: Rh110-2(Asp) is hydrophobic.[1] Dissolve in high-grade anhydrous DMSO to create a master stock (e.g., 10 mM).
- Stability: Avoid freeze-thaw cycles. Aliquot and store at -20°C.

Protocol: Kinetic Assay Workflow

Materials Required:

- Substrate: Rh110-2(Asp) (10 mM Stock in DMSO).
- Enzyme: Recombinant Caspase-3/7 or Cell Lysate.
- Inhibitor (Control): Z-VAD-FMK (Pan-caspase inhibitor) or Ac-DEVD-CHO.
- Standard: Free Rhodamine 110 (for calibration).
- Plate: 96-well or 384-well black-walled, clear-bottom plate.

Step-by-Step Methodology:

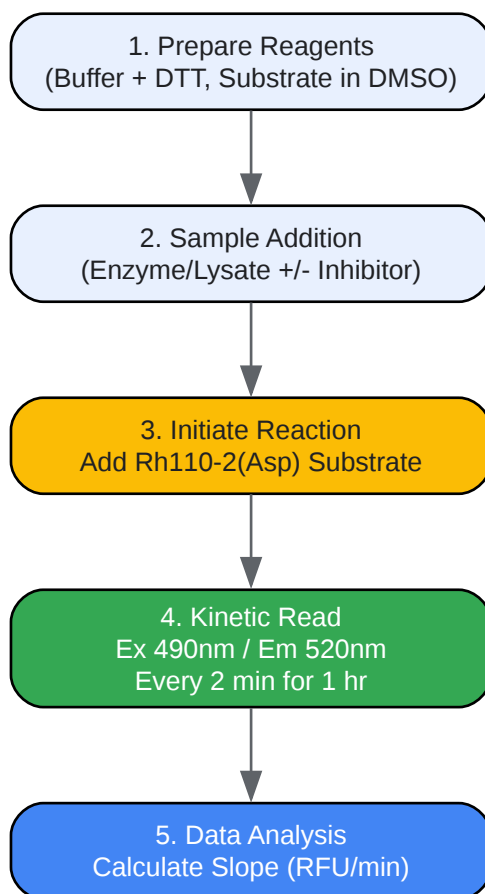
- Assay Buffer Preparation (Fresh):

- 20 mM PIPES or HEPES (pH 7.4)
- 100 mM NaCl
- 1 mM EDTA (chelates divalent cations that might inhibit caspases)
- 0.1% (w/v) CHAPS
- 10% Sucrose (optional, stabilizes enzyme)
- Add immediately before use: 10 mM DTT.
- Enzyme/Lysate Prep:
 - Dilute recombinant caspase to 0.1–1 U/ μ L in Assay Buffer.
 - For lysates: Lyse cells (e.g., Jurkat treated with Staurosporine) in lysis buffer, centrifuge (10,000 x g, 10 min), and collect supernatant.
- Plate Setup:
 - Blank: 100 μ L Buffer.
 - Negative Control: 50 μ L Lysate/Enzyme + 1 μ L Inhibitor (Z-VAD-FMK). Incubate 15 min at 37°C.
 - Test Sample: 50 μ L Lysate/Enzyme.
 - Rh110 Standard Curve: Prepare dilution series (0–10 μ M) of free Rh110 in Assay Buffer.
- Reaction Initiation:
 - Dilute Rh110-2(Asp) stock to 50 μ M working solution in Assay Buffer.
 - Add 50 μ L of working substrate to all wells (Final concentration: 25 μ M).
 - Note: Using a saturating concentration (typically 2-5x

) ensures

conditions.

- Kinetic Measurement:
 - Instrument: Fluorescence Microplate Reader.
 - Settings:
 - Excitation: 490 ± 10 nm
 - Emission: 520 ± 10 nm
 - Gain: Medium (optimize to Standard Curve).
 - Mode: Kinetic.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Interval: 2 minutes.
 - Duration: 60–90 minutes.
 - Temperature: 37°C.



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Figure 2: Operational workflow for kinetic caspase profiling.

Data Analysis & Interpretation

4.1 Calculating Activity Do not rely on endpoint data alone, as it can mask substrate depletion or enzyme inactivation.

- Plot: RFU vs. Time (min).
- Select Linear Range: Identify the steady-state region (typically 10–40 min).
- Calculate Slope: Determine
for each well.
- Subtract Background:

- Convert to Units: Use the Rh110 Standard Curve slope () to convert activity to

4.2 Quantitative Summary Table

Parameter	Rh110-2(Asp)	AMC Substrates	Why it Matters?
Excitation	490 nm (Blue/Green)	350-380 nm (UV)	Rh110 avoids UV-excited autofluorescence from drugs/cells.
Emission	520 nm (Green)	440-460 nm (Blue)	Better overlap with common detectors; less scattering.
Sensitivity	High (High)	Moderate	Rh110 detects lower active caspase concentrations.
Kinetics	Bis-substituted (Sigmoidal potential)	Mono-substituted (Linear)	Rh110 requires careful linear range selection.
Permeability	Cell-permeable	Variable	Rh110-2(Asp) can often be used in live-cell assays.

Troubleshooting & Critical Factors

- High Background Fluorescence:
 - Cause: Free Rh110 contamination in the substrate stock.
 - Solution: Check purity.^[5] If high, purify via HPLC or subtract T=0 baseline rigorously.

- Non-Linear Kinetics (Lag Phase):
 - Cause: The "Bis" effect.[6] The accumulation of the mono-intermediate delays the appearance of the highly fluorescent product.
 - Solution: Exclude the first 5-10 minutes from slope calculation.
- Inner Filter Effect:
 - Cause: High concentration of colored compounds or very high substrate concentration.
 - Solution: Keep substrate concentration optimized (< 50 μ M) and volume constant.

References

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